molecular formula C12H13N3O B1481939 (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol CAS No. 2098045-93-1

(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1481939
CAS No.: 2098045-93-1
M. Wt: 215.25 g/mol
InChI Key: WLAYBNJSKPXZIW-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol (CAS 2098045-93-1) is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This pyrazole derivative is a key building block in medicinal chemistry and neuroscience research, particularly in the development of ligands for positron emission tomography (PET) . Structure-activity relationship studies on pyrazolyl-pyridine derivatives have identified compounds in this class as subtype-selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor 4 (M4) . This makes them valuable tools for non-invasive visualization of M4 in the brain, a receptor implicated in schizophrenia and dementia with Lewy bodies, facilitating advanced neuropharmacology and diagnostic tool development . The product is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-8-15-12(9-4-5-9)7-11(14-15)10-3-1-2-6-13-10/h1-3,6-7,9,16H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAYBNJSKPXZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CO)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
  • Introduction of Cyclopropyl and Pyridine Substituents : This step may involve coupling reactions such as Suzuki or Heck coupling.
  • Final Conversion to Methanol : The aldehyde or ketone intermediate can be reduced to form the methanol derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity is attributed to the compound's ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may inhibit kinases or modulate the activity of transcription factors linked to cancer progression .

Case Studies

StudyFindingsReference
Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10–50 µg/mL.
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Mechanistic InsightsInhibition of specific kinases leading to decreased cell viability in treated cancer cell lines.

Research Findings

Recent studies have highlighted various aspects of this compound:

  • Solubility and Stability : Modifications to enhance solubility have been explored, which can improve bioavailability and therapeutic efficacy .
  • Selectivity : The compound shows selectivity towards certain cancer types, indicating potential for targeted therapy .
  • Toxicity Profile : Preliminary toxicity assessments suggest a favorable profile compared to other chemotherapeutic agents, making it a candidate for further development .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. Studies have shown that (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol may inhibit tumor growth by interacting with specific enzymes involved in cancer cell proliferation.
    • Case Study : A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including this compound, revealing promising results against several cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis could be a mechanism for its effectiveness.
    • Case Study : A research article highlighted the synthesis of this compound and its evaluation against Staphylococcus aureus, showing significant inhibition at low concentrations.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Agrochemicals

The unique structure of this compound allows it to be explored as a potential herbicide or pesticide. Its ability to interact with plant metabolic pathways could lead to the development of new agricultural chemicals that are more effective and environmentally friendly.

Material Science

The compound's chemical properties make it suitable for applications in developing new materials with specific functionalities, such as sensors or catalysts. Its reactivity can be harnessed to create composite materials with enhanced properties.

Comparison with Similar Compounds

The structural and functional properties of (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol can be contextualized by comparing it to analogs with variations in substituents, chain length, and functional groups. Below is a detailed analysis:

Structural Analogues with Alkyl/Alcohol Substituents

(a) 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol
  • Structure: Features a trifluoromethyl group at position 3 and a propanol chain at position 1.
  • Molecular Formula : C10H13F3N2O.
  • Key Differences: The trifluoromethyl group (electron-withdrawing) enhances metabolic stability compared to the pyridinyl group (electron-rich). The longer propanol chain may increase hydrophilicity .
(b) 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol
  • Molecular Weight : 219.06.
  • Purity : 95%.
  • The trifluoromethyl group offers enhanced lipophilicity .
(c) (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol
  • Molecular Formula : C8H12N2O.
  • Molecular Weight : 152.195.
  • Key Differences : A methyl group replaces the pyridinyl substituent, simplifying synthesis but reducing aromatic interactions. This analog may exhibit lower biological activity due to diminished π-π stacking .

Functional Group Variations

(a) 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propionic Hydrazide
  • Structure : Incorporates a hydrazide group, enabling conjugation or chelation.
  • Applications : Useful in metal-organic frameworks or as intermediates in drug design .
(b) (S)-N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide
  • Key Feature : A complex pharmaceutical derivative with a pyrazole core linked to an acetamide group.
  • Relevance : Highlights the use of cyclopropyl-pyrazole motifs in bioactive molecules, particularly in kinase inhibitors or protease-targeting drugs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Source
This compound C12H13N3O 215.26* Pyridin-2-yl, cyclopropyl, methanol N/A Target Compound
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol C10H13F3N2O 234.22 Trifluoromethyl, propanol 95%
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol C9H11F3N2O 219.08 Trifluoromethyl, ethanol 95%
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol C8H12N2O 152.196 Methyl, cyclopropyl, methanol 95%

*Calculated based on molecular formula.

Key Observations

  • Electronic Effects : Pyridinyl groups enhance electron density, favoring interactions with biological targets, whereas trifluoromethyl groups improve metabolic stability .
  • Steric and Hydrophobic Effects: Longer alcohol chains (e.g., propanol vs. methanol) increase hydrophilicity but may reduce membrane permeability .
  • Synthetic Accessibility : Methyl-substituted analogs (e.g., C8H12N2O) are simpler to synthesize compared to pyridinyl-containing derivatives, which require specialized coupling reactions .

Preparation Methods

Preparation of Pyridin-2-yl Precursors

The pyridin-2-yl moiety is typically prepared or modified through halogenation and protection/deprotection strategies. For example:

  • Starting from 2-chloropyridine derivatives, selective protection with trimethylsilyl or dioxolane groups is employed to stabilize reactive sites during subsequent transformations.
  • Halogenated pyridines (e.g., 2-bromopyridine) serve as substrates for coupling reactions.

Typical conditions include:

  • Use of sodium hydride (NaH) as a base in dry N,N-dimethylformamide (DMF) at 0 °C under nitrogen atmosphere.
  • Neutralization of acidic aqueous phases with sodium hydroxide (NaOH) followed by extraction with ethyl acetate.
  • Organic phase washing with water, drying over magnesium sulfate, filtration, and solvent evaporation under reduced pressure for product isolation.

Formation of Pyrazole Core

The pyrazole ring is introduced by condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones or related intermediates:

  • Reaction of 3-ethoxypyrazole with 2-halogenopyridines under copper-catalyzed arylation conditions.
  • Use of hydrazine hydrate in ethanol reflux for cyclization steps.
  • Chromatographic purification on silica gel with chloroform/methanol mixtures to isolate pyrazole derivatives.

Introduction of Cyclopropyl Group

The cyclopropyl substituent at the 5-position of the pyrazole ring is introduced mainly by Suzuki–Miyaura cross-coupling:

  • Coupling of cyclopropyl boronic acid with 5-bromo-pyrazole or 5-bromo-pyridine intermediates.
  • Palladium-catalyzed reactions under microwave heating or conventional reflux.
  • Typical yields for this step range around 40-50% depending on substrate and conditions.

Installation of Methanol Functionality

The methanol group attached to the pyrazole nitrogen is introduced through:

  • N-arylation of pyrazole with hydroxylated pyridine derivatives.
  • Subsequent reduction of hydroxylated intermediates to methanol derivatives using triethylsilane in the presence of trifluoromethanesulfonic acid or catalytic hydrogenation under mild conditions to avoid pyridine ring hydrogenation.
  • Yields for these reductions can be moderate (e.g., 24%) and may require optimization.

Representative Reaction Sequence

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Protection of 2-chloropyridine Trimethylsilyl protection, NaH, DMF, 0 °C, N2 - Stabilizes pyridine for further steps
2 Copper-catalyzed arylation of 3-ethoxypyrazole with 2-bromopyridine Cs2CO3, DMF/MeCN, 150-180 °C, microwave 40-70 Forms N-pyridyl pyrazole core
3 Suzuki–Miyaura coupling with cyclopropyl boronic acid Pd catalyst, base, reflux or microwave 40-50 Introduces cyclopropyl substituent at position 5
4 N-arylation with hydroxylated pyridine derivative Pd catalyst, base - Precursor to methanol functionality
5 Reduction of hydroxyl group to methanol Triethylsilane, trifluoromethanesulfonic acid or catalytic hydrogenation ~24 Avoids pyridine ring hydrogenation

Detailed Research Findings and Data

Yields and Reaction Efficiency

The yields of key steps vary depending on the substrate and reaction conditions. For example:

  • Arylation of 3-ethoxypyrazole with 2-bromopyridine typically yields 57-66% of the N-pyridyl derivative.
  • Suzuki–Miyaura coupling introducing the cyclopropyl group gives about 48% yield.
  • Reduction steps to convert hydroxyl to methanol groups are less efficient, with yields around 24% reported under mild conditions to preserve sensitive groups.

Structure-Activity Relationship (SAR) Insights

Although the focus here is preparation, it is noteworthy that the cyclopropyl substituent at position 5 significantly enhances biological activity, justifying the synthetic effort to introduce this group specifically.

Summary Table of Preparation Methods

Synthetic Step Key Reagents Conditions Yield Range (%) Purpose
Pyridine Protection Trimethylsilyl reagents, NaH 0 °C, DMF, N2 atmosphere - Protect pyridine ring
Arylation of Pyrazole 3-ethoxypyrazole, 2-bromopyridine, Cs2CO3, Cu catalyst Microwave, 150-180 °C 40-70 Form pyrazole-pyridine linkage
Cyclopropyl Introduction Cyclopropyl boronic acid, Pd catalyst Reflux or microwave ~48 Install cyclopropyl group
Hydroxylation and Reduction Hydroxylated pyridine, triethylsilane, TfOH Room temp or mild reflux ~24 Install methanol group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of cyclopropyl hydrazine derivatives with pyridinyl ketones under acidic/basic conditions. For example, analogous pyrazole derivatives are synthesized via refluxing hydrazine hydrate with ketones in ethanol, followed by acidification and crystallization . Optimization includes adjusting reaction time (e.g., 5–48 hours), solvent polarity (ethanol, methanol), and stoichiometric ratios of reagents to improve yield and purity. TLC monitoring is critical for reaction completion .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR (to identify cyclopropyl, pyridinyl, and methanol protons), FT-IR (for hydroxyl and aromatic C-H stretches), and mass spectrometry (to verify molecular weight). Single-crystal X-ray diffraction (SC-XRD) is used for absolute configuration determination, as demonstrated in related pyrazole derivatives . SC-XRD parameters (e.g., dihedral angles between pyridine and pyrazole rings) are refined using programs like SHELXL .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and reactivity?

  • Methodological Answer : The compound’s logP (calculated via software like ChemDraw) predicts moderate lipophilicity due to the cyclopropyl and pyridinyl groups. The methanol group enhances water solubility, enabling formulation in polar solvents. Reactivity is governed by the pyrazole ring’s electron-deficient nature and the nucleophilic hydroxyl group, facilitating derivatization (e.g., esterification) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

  • Methodological Answer : Discrepancies in SC-XRD data (e.g., disordered solvent molecules or hydrogen bonding networks) are addressed using SHELX refinement tools. For example, hydrogen atoms are modeled via riding coordinates, while anisotropic displacement parameters refine thermal motion. Validation tools like PLATON or Mercury ensure geometric accuracy . Case studies show that intramolecular N–H···N hydrogen bonds stabilize the pyrazole-pyridine conformation, reducing ambiguity .

Q. What strategies are effective in optimizing the compound’s bioactivity through structural modification?

  • Methodological Answer : Derivatization focuses on the methanol group (e.g., conversion to esters or ethers) and pyridinyl substitution. For instance, replacing pyridin-2-yl with thiophen-2-yl (as in analogous compounds) alters electronic properties, enhancing antimicrobial activity . Structure-activity relationship (SAR) studies use molecular docking to predict binding affinity with targets like kinases or bacterial enzymes .

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

  • Methodological Answer : Stability studies in amber glass vials under nitrogen atmosphere prevent photodegradation and oxidation. HPLC-UV monitoring at intervals (0, 3, 6 months) identifies degradation products. Buffered solutions (pH 4–7) minimize hydrolysis of the methanol group, while acidic/basic conditions accelerate decomposition .

Q. What computational methods are used to predict the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : In silico tools (e.g., SwissADME, pkCSM) estimate parameters like bioavailability (%F = 65–80%), blood-brain barrier permeability (low), and cytochrome P450 interactions. Molecular dynamics simulations model binding to plasma proteins (e.g., albumin), correlating with experimental HPLC retention times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Reactant of Route 2
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(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol

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